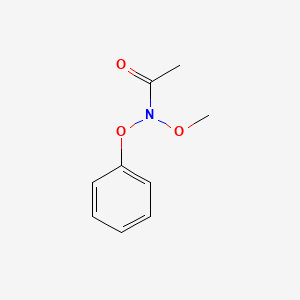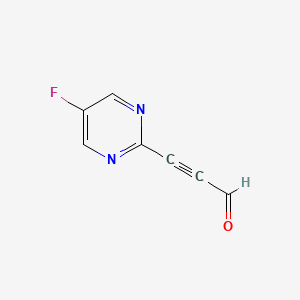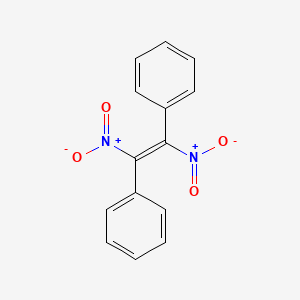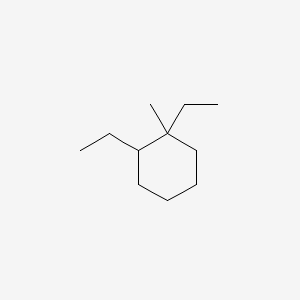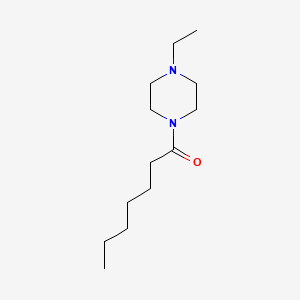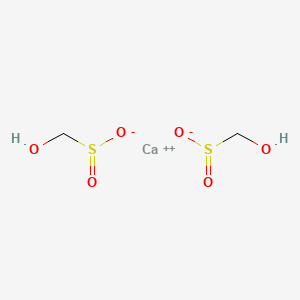
Calcium hydroxymethanesulphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hydroxymethanesulphinate is a chemical compound with the molecular formula C₂H₆CaO₆S₂ It is known for its applications in various industrial and scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hydroxymethanesulphinate can be synthesized through the reaction of calcium carbonate with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CaCO}_3 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Calcium hydroxymethanesulphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonate derivatives.
Reduction: It can be reduced to produce sulfinate compounds.
Substitution: It can participate in substitution reactions where the hydroxymethanesulphinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions produce sulfinate compounds.
Scientific Research Applications
Calcium hydroxymethanesulphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in drug delivery systems.
Industry: It is widely used in the textile industry for its reducing properties and is being explored for use in environmental applications such as wastewater treatment.
Mechanism of Action
The mechanism of action of calcium hydroxymethanesulphinate involves its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. The compound interacts with various molecular targets, including metal ions and organic molecules, facilitating electron transfer processes. The pathways involved in its action are primarily related to its redox potential and ability to form stable complexes with other compounds.
Comparison with Similar Compounds
Similar Compounds
Sodium hydroxymethanesulphinate: Similar in structure but contains sodium instead of calcium.
Methanesulfonic acid: A related compound that serves as a precursor in the synthesis of calcium hydroxymethanesulphinate.
Uniqueness
This compound is unique due to its calcium content, which imparts specific properties such as higher stability and different reactivity compared to its sodium counterpart
Properties
CAS No. |
29401-90-9 |
|---|---|
Molecular Formula |
C2H6CaO6S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
calcium;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Ca/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
FYJUPLXMMHBEJS-UHFFFAOYSA-L |
Canonical SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)



![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)

